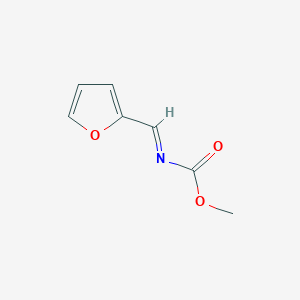
Methyl (furan-2-ylmethylene)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (furan-2-ylmethylene)carbamate is an organic compound that belongs to the carbamate family. It is characterized by the presence of a furan ring attached to a carbamate group through a methylene bridge. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl (furan-2-ylmethylene)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with methyl carbamate in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product through a condensation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate catalysts to enhance the reaction rate and yield. The product is then purified through techniques such as distillation or crystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (furan-2-ylmethylene)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Methyl (furan-2-ylmethylene)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: this compound is utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of methyl (furan-2-ylmethylene)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, leading to the compound’s observed biological activities. The furan ring may also participate in hydrogen bonding and π-π interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl carbamate
- Phenyl carbamate
- Methyl carbamate
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
methyl (NE)-N-(furan-2-ylmethylidene)carbamate |
InChI |
InChI=1S/C7H7NO3/c1-10-7(9)8-5-6-3-2-4-11-6/h2-5H,1H3/b8-5+ |
InChI-Schlüssel |
NWYKWJMLIPTGEH-VMPITWQZSA-N |
Isomerische SMILES |
COC(=O)/N=C/C1=CC=CO1 |
Kanonische SMILES |
COC(=O)N=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



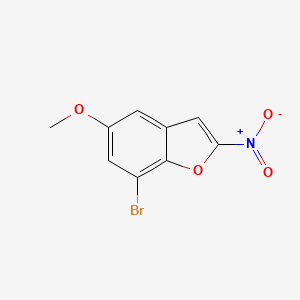
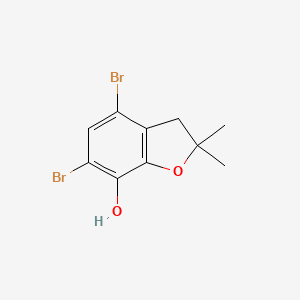

![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)
![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
![2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole](/img/structure/B12882445.png)


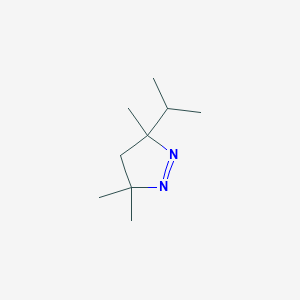
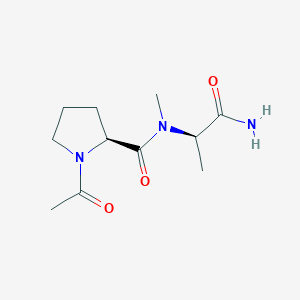
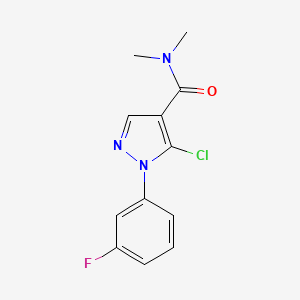
![3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12882508.png)
![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)
